molecular formula C13H17NO2 B174528 (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-34-7

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

Numéro de catalogue B174528
Numéro CAS: 196393-34-7
Poids moléculaire: 219.28 g/mol
Clé InChI: FXINNBLAJXXLQV-CHWSQXEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves the inhibition of the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, which in turn leads to increased dopamine signaling. This mechanism is similar to that of various drugs used for the treatment of neurological disorders such as cocaine and amphetamines.
Biochemical and Physiological Effects:
Studies have shown that (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has various biochemical and physiological effects. These effects include increased locomotor activity, increased dopamine release, and increased dopamine signaling. These effects make it a potential candidate for the treatment of various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is its potent and selective inhibitory effect on the dopamine transporter. This makes it a potential candidate for the treatment of various neurological disorders. However, the low yield of this compound using the current synthesis methods is a significant limitation for lab experiments. Further optimization of the synthesis method is required to increase the yield of this compound.

Orientations Futures

There are various future directions for the study of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One direction is the optimization of the synthesis method to increase the yield of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the efficacy and safety of this compound for the treatment of various neurological disorders. Additionally, the study of the structure-activity relationship of this compound will lead to the development of more potent and selective inhibitors of the dopamine transporter.

Méthodes De Synthèse

The synthesis of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has been achieved using various methods. One of the most common methods involves the condensation of 2-ethoxyaniline with ethyl glyoxylate in the presence of a catalyst. Another method involves the reaction of 2-ethoxyaniline with 2,3-epoxypropyltrimethylammonium chloride followed by reduction with sodium borohydride. The yield of this compound using these methods is relatively low, and further optimization is required.

Applications De Recherche Scientifique

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a potent and selective inhibitory effect on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and addiction.

Propriétés

Numéro CAS

196393-34-7

Nom du produit

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

Formule moléculaire

C13H17NO2

Poids moléculaire

219.28 g/mol

Nom IUPAC

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

InChI

InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1

Clé InChI

FXINNBLAJXXLQV-CHWSQXEVSA-N

SMILES isomérique

CCO[C@H]1C[C@@H]2C3=CC=CC=C3CCN2O1

SMILES

CCOC1CC2C3=CC=CC=C3CCN2O1

SMILES canonique

CCOC1CC2C3=CC=CC=C3CCN2O1

Synonymes

2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.